(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5
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Overview
Description
(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 is a synthetic compound belonging to the class of organic compounds known as n-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 1-position. This particular compound is characterized by the presence of a pentyl group at the 1-position of the indole ring and a tetramethylcyclopropyl group attached to the methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole core is then alkylated at the 1-position using pentyl bromide in the presence of a strong base such as sodium hydride.
Cyclopropylation: The final step involves the introduction of the tetramethylcyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable cyclopropylating agent such as diiodomethane in the presence of a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methanone carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 involves its interaction with specific molecular targets, such as cannabinoid receptors CB1 and CB2. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular processes such as calcium ion homeostasis and reactive oxygen species biosynthesis .
Comparison with Similar Compounds
Similar Compounds
UR-144: A synthetic cannabinoid with a similar structure but lacking the deuterium atoms.
AM-2201: Another synthetic cannabinoid with a different alkyl chain at the 1-position of the indole ring.
JWH-018: A well-known synthetic cannabinoid with a naphthoyl group instead of the tetramethylcyclopropyl group.
Uniqueness
(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5 is unique due to the presence of the deuterium atoms, which can influence its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for studying the effects of isotopic substitution on the biological activity of synthetic cannabinoids.
Properties
Molecular Formula |
C21H29NO |
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Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2,4,5,6,7-pentadeuterio-1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H29NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h8-9,11-12,14,19H,6-7,10,13H2,1-5H3/i8D,9D,11D,12D,14D |
InChI Key |
NBMMIBNZVQFQEO-KYZKPFKSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
Origin of Product |
United States |
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